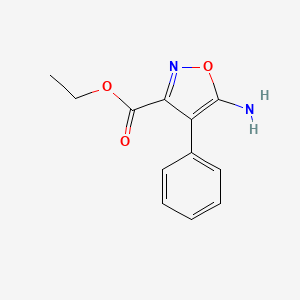

![molecular formula C7H11ClO3 B1352073 1-(氯甲基)-4-甲基-2,6,7-三氧杂双环[2.2.2]辛烷 CAS No. 60028-24-2](/img/structure/B1352073.png)

1-(氯甲基)-4-甲基-2,6,7-三氧杂双环[2.2.2]辛烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

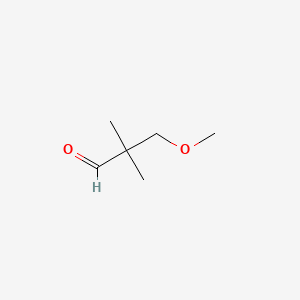

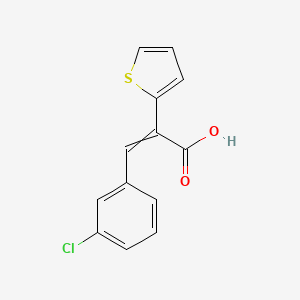

1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, or CM-MTO, is an organic compound with a cyclic structure and a molecular formula of C7H13ClO3. It is a colorless, odorless, and crystalline solid at room temperature and is soluble in water and many organic solvents. CM-MTO is a versatile organic compound and has been used in the synthesis of a variety of products, including pharmaceuticals, flavorings, and fragrances. It has also been used in the preparation of polymers, surfactants, and other materials. Additionally, CM-MTO is an important intermediate in the production of some drugs, such as the anti-inflammatory drug naproxen.

科学研究应用

毒理学性质和危害

已经研究了与1-(氯甲基)-4-甲基-2,6,7-三氧杂双环[2.2.2]辛烷结构相关的化合物的毒性,包括在1-位置具有各种取代基的化合物。这些化合物在小鼠体内腹腔注射剂量较低时表现出惊厥和死亡的特性,可能是由于中枢神经系统刺激,突显了有机合成中某些中间体和某些阻燃剂的燃烧产物所带来的危险性(Casida et al., 1976)。

合成应用

1-(氯甲基)-4-甲基-2,6,7-三氧杂双环[2.2.2]辛烷及其衍生物已被应用于合成含有酯基和羧基的烷基钴酰胺,展示了该化合物在复杂合成过程中掩蔽羧基的实用性(Atkins et al., 1980)。

放射配体开发

研究已经探索了1-(氯甲基)-4-甲基-2,6,7-三氧杂双环[2.2.2]辛烷衍生物的氚选择性催化还原,用于合成GABAA受体放射配体。这种方法提供了一条生产具有高比活性的放射配体的途径,用于研究GABA门控氯通道(Palmer & Casida, 1991)。

聚合物科学

已经研究了该化合物的衍生物能够进行阴离子聚合的能力,从而产生定义良好的聚合物。这些研究揭示了这些化合物在合成具有特定性能的新型聚合材料方面的潜力(Ishizone et al., 1999)。

作用机制

Target of Action

It’s known that this compound is a fluorinating reagent , which suggests that its targets could be various organic compounds that undergo fluorination reactions.

Mode of Action

1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane acts as an electrophilic fluorinating reagent . It interacts with its targets by replacing a hydrogen atom with a fluorine atom, a process known as fluorination. This results in the formation of a carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry .

Pharmacokinetics

The compound’s solubility in various solvents such as acetonitrile, dmso, methanol, and water could influence its bioavailability.

Result of Action

The result of the action of 1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is the fluorination of target molecules . This can lead to significant changes in the target molecules’ properties, such as increased stability and altered reactivity, which can have various molecular and cellular effects depending on the nature of the target molecules.

Action Environment

The action, efficacy, and stability of 1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , which means that its stability and reactivity can be affected by humidity levels. Additionally, the compound’s solubility in various solvents suggests that the choice of solvent can influence its action and efficacy.

属性

IUPAC Name |

1-(chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c1-6-3-9-7(2-8,10-4-6)11-5-6/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWHULPMMGXKKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12COC(OC1)(OC2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208755 |

Source

|

| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-chloromethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |

CAS RN |

60028-24-2 |

Source

|

| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-chloromethyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060028242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-chloromethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

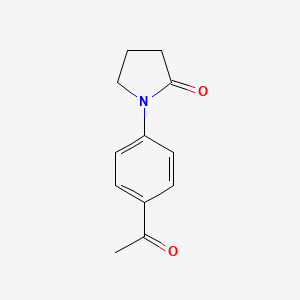

![2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B1351991.png)

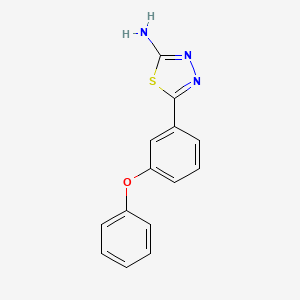

![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)

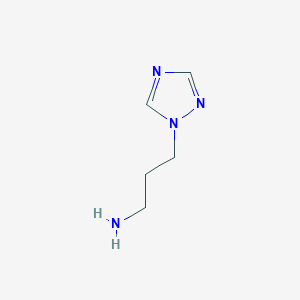

![(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)